molecular formula C15H11NO2 B2619721 4-((4-Aminophenyl)ethynyl)benzoic acid CAS No. 910467-92-4

4-((4-Aminophenyl)ethynyl)benzoic acid

Cat. No.: B2619721
CAS No.: 910467-92-4
M. Wt: 237.258
InChI Key: XETDUQSABYXZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Aminophenyl)ethynyl)benzoic acid is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of an aminophenyl group and an ethynyl group attached to a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

4-((4-Aminophenyl)ethynyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development or as a probe in diagnostic assays.

    Industry: In industrial settings, the compound may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, the presence of the aminophenyl group can facilitate binding to enzymes or receptors, modulating their activity. Additionally, the ethynyl group can participate in conjugation reactions, affecting the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Nitrophenyl)ethynyl)benzoic acid: Similar structure but with a nitro group instead of an amino group.

    4-((4-Methylphenyl)ethynyl)benzoic acid: Contains a methyl group in place of the amino group.

    4-((4-Hydroxyphenyl)ethynyl)benzoic acid: Features a hydroxy group instead of an amino group.

Uniqueness

4-((4-Aminophenyl)ethynyl)benzoic acid is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. The amino group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. Additionally, the ethynyl group provides a site for further functionalization, making the compound versatile for various applications .

Properties

IUPAC Name

4-[2-(4-aminophenyl)ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDUQSABYXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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